molecular formula C17H16ClNO4 B1596656 Z-DL-Phe(4-CL)-OH CAS No. 55478-54-1

Z-DL-Phe(4-CL)-OH

Cat. No.: B1596656
CAS No.: 55478-54-1
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-UHFFFAOYSA-N
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Description

. It is structurally similar to phenylalanine, an essential amino acid, but with a chlorine atom substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Phe(4-CL)-OH typically involves the chlorination of DL-phenylalanine. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective substitution at the para position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Z-DL-Phe(4-CL)-OH can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can form this compound-N-oxide.

  • Reduction: this compound can form this compound-OH.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Z-4-chloro-DL-phenylalanine, also known as Z-DL-Phe(4-Cl)-OH, is a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development . This compound is utilized across various scientific disciplines, including pharmaceutical development, protein engineering, biochemical research, neuroscience studies, and analytical chemistry .

Pharmaceutical Development

Z-4-chloro-DL-phenylalanine serves as a building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders .

Protein Engineering

It is used to modify proteins to study the effects of amino acid substitutions on protein function, helping researchers understand protein interactions and stability .

Biochemical Research

The compound plays a role in studying metabolic pathways and enzyme activity, providing insights into biochemical processes that can lead to new therapeutic approaches . 4-Chloro-L-phenylalanine is a potent inhibitor of tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis. By inhibiting TPH, 4-Cl-Phe can effectively reduce serotonin levels, which has implications for studying mood disorders and epilepsy.

Neuroscience Studies

It is employed in research related to neurotransmitter function, helping scientists explore the mechanisms of action for various neuroactive compounds . Research indicates that this compound can influence behavioral and electrographic activity in animal models, particularly in studies involving epileptic Senegalese baboons (Papio papio). These studies have shown alterations in seizure activity and behavioral responses when serotonin synthesis is inhibited.

Analytical Chemistry

Z-4-chloro-DL-phenylalanine is used as a standard in chromatographic techniques, ensuring accurate quantification and analysis of related compounds in complex mixtures .

Serotonin Synthesis Inhibition

A study investigated the effects of 4-Cl-Phe on serotonin levels in rat models. The results indicated a significant decrease in serotonin concentrations in the brain following administration, suggesting potential applications in treating serotonin-related disorders.

Developmental Studies

In a study focusing on sea urchin embryos, 4-Chl-Phe was used to assess its impact on early development. The compound's effects on neurotransmitter system components were evaluated, revealing critical insights into the role of amino acids in embryonic development.

Human Exposure

Limited literature suggests that 4-Chl-Phe can be detected in human blood, indicating exposure through environmental or dietary sources. This finding emphasizes the need for further research into its metabolic pathways and potential health implications.

Safety and Regulations

Mechanism of Action

The mechanism by which Z-DL-Phe(4-CL)-OH exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

  • Pathways Involved: It may affect metabolic pathways and signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Z-DL-Phe(4-CL)-OH is similar to other chlorinated phenylalanine derivatives, but its unique structural features set it apart:

  • Similar Compounds: 4-Chloro-L-phenylalanine, 4-Chloro-DL-phenylalanine methyl ester hydrochloride.

  • Uniqueness: The presence of the chlorine atom at the para position provides this compound with distinct chemical and biological properties compared to its analogs.

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Biological Activity

Z-DL-Phe(4-CL)-OH, also known as Z-DL-4-chlorophenylalanine, is a derivative of phenylalanine with significant implications in biological research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its synthesis, receptor interactions, and potential therapeutic applications.

This compound has the molecular formula C24H20ClNO4C_{24}H_{20}ClNO_{4}, a melting point of approximately 138ºC, and a boiling point of 640.9ºC at 760 mmHg. The compound is synthesized through various chemical reactions involving phenylalanine derivatives, which allows for the introduction of the chlorinated phenyl group at the para position .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Opioid Receptor Binding

Recent studies have demonstrated that analogs incorporating this compound exhibit varied binding affinities to opioid receptors. For instance, compounds with similar structures show significant selectivity for the µ-opioid receptor, which is crucial for pain management therapies. The binding affinity and functional bioactivity were assessed using various assays, revealing that modifications at specific positions can enhance or diminish receptor interactions .

Table 1: Binding Affinities of Opioid Receptor Analogues

CompoundK_i (µ) (nM)K_i (δ) (nM)Selectivity (δ/µ)Functional Bioactivity (IC50)
EM-29.6 ± 0.98----15 ± 2
[Δ ZPhe 3]EM-2200 ± 16n.c.--170 ± 13
[Δ ZPhe 4]EM-28.4 ± 1.2>10,000>120025 ± 2.8
[Δ ZPhe 3,4]EM-2130 ± 367,300 ± 890--330 ± 59

This table summarizes the binding affinities and functional bioactivities of various analogues derived from this compound, indicating that selective modifications can lead to enhanced receptor interactions.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds similar to this derivative have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Neurological Implications

Research indicates that phenylalanine derivatives can influence neurotransmitter systems in the brain. Given that this compound is a phenylalanine derivative, it may play a role in modulating dopamine and serotonin synthesis pathways, which are critical for mood regulation and cognitive function . This aspect is particularly relevant in conditions such as phenylketonuria (PKU), where elevated phenylalanine levels can adversely affect neurological development.

Case Studies

Several case studies highlight the implications of this compound in therapeutic contexts:

  • Opioid Analgesics Development : A study explored the development of new analgesics based on opioid receptor interactions using this compound analogs. The findings indicated that specific modifications could enhance analgesic properties while minimizing side effects associated with traditional opioids.
  • Antimicrobial Research : In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, paving the way for novel antibiotic therapies.
  • Phenylketonuria Management : Investigations into dietary interventions for PKU patients revealed that modified phenylalanine derivatives could potentially mitigate some cognitive deficits associated with high phenylalanine levels.

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing Z-DL-Phe(4-Cl)-OH, and how do deviations affect yield?

  • Methodological Answer : Synthesis of this compound requires precise pH control. For example, analogous chlorinated phenylalanine derivatives are synthesized under pH 4–6 using FeCl₃·6H₂O and NaOH to stabilize intermediates . Deviations outside this range may lead to hydrolysis or incomplete protection of the amino group. Researchers should monitor pH dynamically using calibrated probes and buffer solutions. Post-synthesis, stability tests (e.g., HPLC) can quantify yield reductions caused by pH fluctuations .

Q. Which spectroscopic techniques are most effective for characterizing this compound purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the Z-group (benzyloxycarbonyl) and chlorine substitution patterns. For example, ¹³C NMR can distinguish between DL-isomers via splitting patterns. Mass spectrometry (MS) validates molecular weight (e.g., theoretical 439.87 g/mol for Fmoc-L-Phe(3-F,4-Cl)-OH analogs) and detects impurities . Pair these with High-Performance Liquid Chromatography (HPLC) using a C18 column and acetonitrile/water gradients to resolve enantiomeric excess .

Q. How can researchers ensure the stability of this compound during peptide synthesis?

  • Methodological Answer : Stability depends on storage conditions and reaction solvents. Store the compound at -20°C under argon to prevent oxidation. During solid-phase peptide synthesis (SPPS), use mild deprotection agents (e.g., 20% piperidine in DMF) to avoid cleavage of the Z-group. Monitor side reactions via LC-MS at each coupling step .

Advanced Research Questions

Q. What computational models predict the solubility of this compound in mixed-solvent systems?

  • Methodological Answer : The Pitzer model, optimized for Mg-Cl-OH-H₂O systems, can be adapted by incorporating ion-interaction parameters (e.g., ψMg-Mg₃(OH)₄-Cl) to predict solubility in aqueous-organic solvents. Adjust activity coefficients using temperature-dependent functions (e.g., THEREDA model) and validate against experimental solubility isotherms . For non-aqueous systems, employ COSMO-RS simulations to account for solvent polarity and hydrogen-bonding effects.

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from enantiomeric impurity or assay variability. For example, H-D-Phe(3,4-DiCl)-OH shows variable protein synthesis activity due to D/L isomer ratios . Resolve this by:

  • Standardizing enantiomeric purity via chiral HPLC.
  • Replicating assays under controlled conditions (e.g., fixed ATP concentrations in translation assays).
  • Applying meta-analysis to aggregate data from primary sources while excluding studies with unvalidated purity claims .

Q. What strategies optimize the incorporation of this compound into peptide chains with steric hindrance?

  • Methodological Answer : Steric effects can reduce coupling efficiency. Mitigate this by:

  • Using coupling agents like HATU or PyBOP, which enhance activation of bulky residues.
  • Increasing reaction time (e.g., 2–4 hours) and temperature (e.g., 40°C in DMF).
  • Employing microwave-assisted synthesis to accelerate kinetics. Validate incorporation via MALDI-TOF MS and Edman degradation .

Q. How do ion-specific interactions influence the crystallization of this compound in buffered solutions?

  • Methodological Answer : Crystallization is affected by counterions (e.g., Na⁺ vs. K⁺) and buffer composition. For example, in phosphate buffers (pH 7.4), Mg²⁺ ions form complexes with chlorinated aromatic residues, altering nucleation rates. Use dynamic light scattering (DLS) to monitor crystal growth and X-ray diffraction (XRD) to compare lattice structures under varying ionic conditions .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data involving this compound analogs?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism. Apply ANOVA to compare EC₅₀ values across analogs, adjusting for multiple comparisons (e.g., Tukey’s test). For low-n datasets, use Bayesian inference to estimate uncertainty intervals. Always report effect sizes (e.g., Cohen’s d) and raw data in supplemental tables .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

  • Methodological Answer : Document all parameters (e.g., stirring speed, argon flow rate) and validate intermediates via FTIR and TLC. Share raw NMR/MS files in public repositories (e.g., Zenodo) and adhere to FAIR data principles. Cross-validate results with independent labs using blinded samples .

Q. Contradictions & Gaps in Literature

Q. Why do some studies report this compound as stable in acidic conditions, while others observe degradation?

  • Methodological Answer : Discrepancies arise from varying acid strengths and protection strategies. For instance, HCl (1M) may cleave the Z-group, while acetic acid (pH 3) preserves integrity. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to map degradation pathways. Compare findings against analogous compounds like Boc-DL-Phg(4-Cl)-OH, which show similar sensitivity .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275424
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-54-1
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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